molecular formula C13H16N2O B5646413 N-(furan-2-ylmethyl)-N-methyl-2-pyridin-2-ylethanamine

N-(furan-2-ylmethyl)-N-methyl-2-pyridin-2-ylethanamine

Cat. No.: B5646413
M. Wt: 216.28 g/mol
InChI Key: GKPHTYZQOIFUDQ-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N-methyl-2-pyridin-2-ylethanamine is an organic compound that belongs to the class of heterocyclic compounds It contains a furan ring, a pyridine ring, and an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-N-methyl-2-pyridin-2-ylethanamine can be achieved through several synthetic routes. One common method involves the reaction of 2-furoic acid with furfurylamine and furfuryl alcohol under microwave-assisted conditions. The reaction is carried out in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC. The reaction time, solvent, and amounts of substrates are optimized to achieve good yields .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of microwave-assisted synthesis can enhance reaction rates and yields, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-N-methyl-2-pyridin-2-ylethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the furan and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenation and nitration reactions can be performed using halogens and nitric acid, respectively.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce alcohol derivatives.

Scientific Research Applications

N-(furan-2-ylmethyl)-N-methyl-2-pyridin-2-ylethanamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-N-methyl-2-pyridin-2-ylethanamine involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit the epidermal growth factor receptor (EGFR), which is involved in the regulation of cell growth and proliferation. The compound binds to the active site of EGFR, blocking its activity and thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-N-methyl-2-pyridin-2-ylethanamine is unique due to its combination of a furan ring, a pyridine ring, and an ethylamine chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-methyl-2-pyridin-2-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-15(11-13-6-4-10-16-13)9-7-12-5-2-3-8-14-12/h2-6,8,10H,7,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPHTYZQOIFUDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=N1)CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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